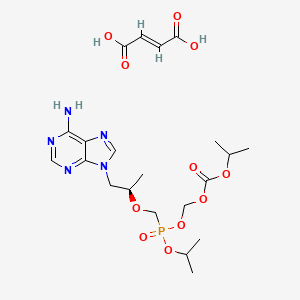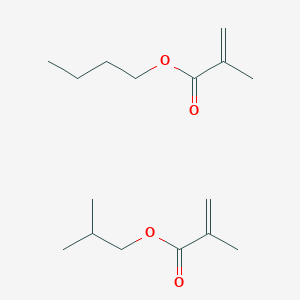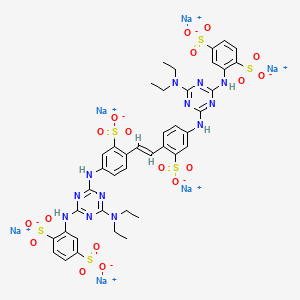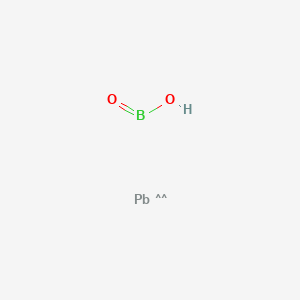
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is a chemical compound with the molecular formula C8H16F2N2O2. It is a derivative of carbamic acid and contains both amino and difluoropropyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate .
Uniqueness
tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate is unique due to its specific difluoropropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications and research .
Eigenschaften
Molekularformel |
C8H16F2N2O2 |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-1,1-difluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-5(4-11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
AQKPVSIGYILOHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)


![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)


![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)

